Ethyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate, also known as BTFA or Ethyl BTFA, is a chemical compound. It is a part of the family of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide .Molecular Structure Analysis
The molecular formula of this compound is C12H9BrF3NO2. The average mass is 325.207 Da and the monoisotopic mass is 325.053741 Da .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The reaction mechanism involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are typically in a liquid state with a yellow appearance . The exact properties of this compound are not specified in the search results.Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
ethyl 2-[4-bromo-3-cyano-2-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-7-3-4-9(13)8(6-17)11(7)12(14,15)16/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKUUMICTGPFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)Br)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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